molecular formula C7H19N3 B8084160 Spermidine-d6

Spermidine-d6

Cat. No. B8084160
M. Wt: 151.28 g/mol
InChI Key: ATHGHQPFGPMSJY-RCKJUGKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spermidine-d6 is a useful research compound. Its molecular formula is C7H19N3 and its molecular weight is 151.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spermidine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spermidine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Inflammatory and Antioxidant Properties : Spermidine demonstrates anti-inflammatory and antioxidant effects, particularly in inflammation models using macrophages and zebrafish. It significantly inhibits the production of pro-inflammatory mediators and cytokines, suggesting potential for therapeutic intervention in inflammatory and oxidative disorders (Jeong et al., 2017).

  • Neurological Effects : Spermidine affects Na⁺,K⁺-ATPase activity in the hippocampus of rats through NMDA receptor and protein kinase G activation, indicating its influence on neurological processes (Carvalho et al., 2012).

  • Dermatological Applications : In models of atopic dermatitis, spermidine has been shown to suppress immune responses and alleviate clinical manifestations, suggesting its potential as a therapeutic agent for skin conditions (Kim et al., 2015).

  • Autophagy Induction and Longevity : Spermidine acts as an autophagy inducer and longevity elixir. It extends the lifespan of various organisms and reduces age-related oxidative damage, indicating its potential as an anti-aging agent (Madeo et al., 2010).

  • Molecular Basis of Anti-Aging Effects : Spermidine's anti-aging properties extend beyond autophagy. It also acts through inflammation reduction, lipid metabolism, and regulation of cell growth, proliferation, and death, with the MAPK pathway being a key mediator (Minois, 2014).

  • Neuronal Aging and Mitochondrial Function : In vitro studies show that spermidine ameliorates neuronal aging by maintaining mitochondrial function, suggesting its role in neuroprotection and neurological health (Jing et al., 2018).

  • Cell Proliferation : Spermidine is essential for cell proliferation in eukaryotic cells, indicating its fundamental role in cellular processes (Porter & Bergeron, 1983).

  • Atherosclerosis and Cardiovascular Health : Spermidine reduces lipid accumulation and necrotic core formation in atherosclerotic plaques, suggesting a role in cardiovascular health and disease prevention (Michiels et al., 2016).

  • Potential as an Anti-Aging Vitamin : Spermidine's role in enhancing autophagy and reducing oxidative stress in aging populations has led to suggestions of it acting as an anti-aging vitamin (Madeo et al., 2018).

  • Retinal Health and Optic Nerve Regeneration : Spermidine promotes retinal ganglion cell survival and enhances optic nerve regeneration, highlighting its potential in treating neurodegenerative diseases (Noro et al., 2015).

properties

IUPAC Name

N'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)butane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2/i3D2,5D2,7D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHGHQPFGPMSJY-RCKJUGKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spermidine-d6

Synthesis routes and methods I

Procedure details

In vivo, the first step in the biosynthesis of spermidine and spermine is decarboxylation of ornithine (2,5-diaminopentanoic acid, H2 N(CH2)3CH(NH2)CO2H) by ornithine decarboxylase (ODC) to yield putrescine. Spermidine is then synthesized by transfer of an activated aminopropyl group from S-adenosyl S-methyl homocystaeamine to putrescine. Spermine is formed by addition of a further aminopropyl group to spermidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

0.2 mM ea dATP, dGTP, dCTP, dTTP
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

0.2 mM each DATP, dGTP, dCTP, dTTP
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

1 mM for each dATP, dCTP, dGTP
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spermidine-d6
Reactant of Route 2
Reactant of Route 2
Spermidine-d6
Reactant of Route 3
Reactant of Route 3
Spermidine-d6
Reactant of Route 4
Spermidine-d6
Reactant of Route 5
Reactant of Route 5
Spermidine-d6
Reactant of Route 6
Reactant of Route 6
Spermidine-d6

Citations

For This Compound
13
Citations
SJ Luo - 2019 - openrepository.aut.ac.nz
… research was designed to establish a method to precisely measure the activity of SSAT via the quantification of the metabolites resulting from SSAT catalysis by using spermidine-D6 (…
Number of citations: 2 openrepository.aut.ac.nz
GD Daves Jr, RG Smith, CA Valkenburg - Methods in Enzymology, 1983 - Elsevier
… Fractions 28-37 were pooled and evaporated to yield 32 mg of spermidine-d6 • 3HCI, and … Using the method of Tabor et al.,ls 0.3 g of spermidine-d6 • 3HC1 in 1.2 ml of water and 6 ml of …
Number of citations: 8 www.sciencedirect.com
GA Van den Berg, H Elzinga, GT Nagel… - … et Biophysica Acta (BBA …, 1984 - Elsevier
… On the basis of the appearance of high amounts of labeled isoputreanine after the injection of spermidine-d6 (see above), and its only marginal increase after the injection of spermine-d …
Number of citations: 31 www.sciencedirect.com
T Nakajima, K Katsumata, H Kuwabara, R Soya… - International journal of …, 2018 - mdpi.com
Colorectal cancer (CRC) is one of the most daunting diseases due to its increasing worldwide prevalence, which requires imperative development of minimally or non-invasive …
Number of citations: 50 www.mdpi.com
N Tamura, K Mizuno, R Suzuki, M Sugimoto… - in vivo, 2022 - iv.iiarjournals.org
Background/Aim: Underwater exercise is aimed at preventing aging, maintaining, and improving motor function, and improving physical function. However, its rehabilitation effects have …
Number of citations: 10 iv.iiarjournals.org
RR Fling, CM Doskey, KA Fader, R Nault… - Scientific Reports, 2020 - nature.com
… , frozen samples (~ 25 mg) were homogenized using a Mixer Mill 300 tissue homogenizer with a metal bead in 600 µl of ice cold 0.4 M PCA spiked with putrescine-d8, spermidine-d6 …
Number of citations: 18 www.nature.com
JC Fernández-García… - … American journal of …, 2020 - academic.oup.com
… Briefly, 50 µL serum were mixed with 5 µL internal standard mixture (spermidine-d6, spermine-d20, putrescine-d8, N 8 -acetylspermidine-d3, N 1 ,N 8 -diacetylspermidine-d6, lysine- 13 …
Number of citations: 12 academic.oup.com
JC Fernandez-Garcia, A Delpino-Rius… - Journal of clinical …, 2019 - mdpi.com
… Amino acid internal standards were lysine ( 13 C 6 , 15 N 2 ) and arginine ( 13 C 6 , 15 N 4 ) (Cambridge Isotope Laboratories) and for polyamines spermine-d20, spermidine-d6, …
Number of citations: 39 www.mdpi.com
I Samarra, B Ramos-Molina, MI Queipo-Ortuño… - Biomolecules, 2019 - mdpi.com
Polyamines are involved in the regulation of many cellular functions and are promising biomarkers of numerous physiological conditions. Since the concentrations of these compounds …
Number of citations: 12 www.mdpi.com
L Sánchez-Alcoholado, A Laborda-Illanes… - International journal of …, 2021 - mdpi.com
… acids were arginine (13C6, 15N4) and lysine (13C6, 15N2) (Cambridge Isotope Laboratories), and for the polyamines, the internal stanfdards comprised putrescine-d8, spermidine-d6, …
Number of citations: 14 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.